4-nitrotetrafluorobenzonitrile physical and chemical properties for researchers
4-nitrotetrafluorobenzonitrile physical and chemical properties for researchers
4-Nitrotetrafluorobenzonitrile (CAS 17823-35-7): A Technical Guide to Its Reactivity, Radical Synthesis, and Applications
Executive Summary & Core Identity
For researchers and drug development professionals working in advanced materials and agrochemicals, 4-nitrotetrafluorobenzonitrile (IUPAC: 2,3,5,6-tetrafluoro-4-nitrobenzonitrile) represents a highly specialized, polyfluorinated building block. Characterized by an extremely electron-deficient aromatic core, this compound is driven by the synergistic electron-withdrawing effects of a cyano group, a nitro group, and four fluorine atoms. This guide provides an in-depth mechanistic analysis of its reactivity, physical properties, and field-proven protocols for its application in synthesizing organic magnetic materials.
Physicochemical Properties & Electronic Architecture
The extreme electron deficiency of 4-nitrotetrafluorobenzonitrile dictates its behavior in both biological environments and synthetic pathways. The convergence of multiple -I (inductive) and -M (mesomeric) groups drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
Table 1: Physicochemical Identity
| Property | Specification | Mechanistic Implication |
|---|---|---|
| IUPAC Name | 2,3,5,6-tetrafluoro-4-nitrobenzonitrile | Defines the precise regiochemistry required for downstream functionalization. |
| CAS Number | 17823-35-7[1] | Primary identifier for sourcing high-purity reagents[1]. |
| Molecular Formula | C7F4N2O2 | High fluorine-to-carbon ratio ensures extreme hydrophobicity and lipophilicity. |
| Molecular Weight | 220.08 g/mol | Optimal size for small-molecule drug development and ligand design. |
Fig 1: Synergistic electron-withdrawing effects lowering LUMO and driving SNAr reactivity.
Mechanistic Insights: SNAr and Steric Decoupling
In biological screening, 4-nitrotetrafluorobenzonitrile has been heavily evaluated for its molluscicidal activity[2]. During these studies, an intriguing structure-activity relationship (SAR) anomaly was documented: although the nitro group theoretically exerts a stronger -M effect than a cyano group, 4-nitrotetrafluorobenzonitrile exhibits almost identical biological activity to tetrafluoroterephthalonitrile[2].
The Application Scientist's Perspective (Causality): This plateau in biological activity is driven by steric field effects. The bulky nitro group at the para position clashes with the two adjacent ortho-fluorine atoms. To minimize steric strain, the nitro group is forced out of coplanarity with the aromatic ring. This structural twist significantly dampens its -M resonance contribution, effectively normalizing its overall electron-withdrawing capacity to match that of the linear, sterically unhindered cyano group[2].
Advanced Synthetic Workflows: Diselenadiazolyl (DSeDA) Radicals
Beyond biological applications, 4-nitrotetrafluorobenzonitrile is a premier precursor for synthesizing perfluoroaryldiselenadiazolyl (DSeDA) radicals. Replacing sulfur with selenium in these radical frameworks leads to isomorphous materials with superior electron-transport properties, owing to the more radially diffuse nature of selenium's 4p orbitals.
Table 2: Crystallographic & Electronic Data of Derived DSeDA Radicals
| Parameter | Observed Value | Mechanistic Significance |
|---|---|---|
| Computed Dipole Moment | > 3.4 D | Strong electron-withdrawing NO2 and F groups induce high polarity, favoring chain-like supramolecular packing. |
| Intradimer Se···Se Contacts | 3.195(5) – 3.275(5) Å | Dictates cis-cofacial dimerization; shorter than van der Waals radii, confirming strong radical-radical interactions. |
| Twist Angle (θ) | 34.6° – 42.0° | Represents the thermodynamic minimum balancing steric repulsion and π-conjugation between the aryl and DSeDA rings. |
| CN···Se Interactions | 3.04(1) – 3.14(1) Å | Acts as critical structure-directing contacts, driving the supramolecular assembly and solid-state packing motifs. |
Protocol: Synthesis of Perfluoroaryldiselenadiazolyl (DSeDA) Radicals
Context: This self-validating protocol details the conversion of 4-nitrotetrafluorobenzonitrile into its corresponding DSeDA radical.
Phase 1: Amidinate Formation
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Preparation: In a rigorously inert atmosphere (glovebox or Schlenk line), dissolve 4-nitrotetrafluorobenzonitrile (500 mg, 2.27 mmol) in 40 mL of anhydrous diethyl ether (Et2O).
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Addition: Slowly add a stoichiometric equivalent of lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) (380 mg, 2.27 mmol) to the solution.
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Reaction: Stir the mixture continuously for 18 hours at room temperature. Causality & Validation Check: The extended 18-hour stirring time is required to ensure complete nucleophilic addition to the cyano carbon. A successful reaction is validated by the formation of a deep, dark-red solution, confirming the stable generation of the lithium amidinate intermediate.
Phase 2: Cyclocondensation 4. Cooling: Chill the dark-red amidinate solution to 0 °C using an ice bath. 5. Reagent Preparation: Prepare fresh SeCl2 (2.27 mmol) using a mixture of SeCl4 and elemental selenium. Safety & Expertise Note: Do NOT use a 1:1 mixture of Ph3Sb and SeCl4 as a source of SeCl2. In our experience, mixing these in the solid state can trigger a violently exothermic reaction. The SeCl4/Se method is significantly safer and yields more consistent cyclization. 6. Addition & Cyclization: Add the freshly prepared SeCl2 to the chilled amidinate solution. Allow the mixture to gradually warm to room temperature and stir for an additional 5 hours. Causality & Validation Check: Cooling to 0 °C controls the initial kinetics of the highly exothermic cyclocondensation. The precipitation of a sparingly soluble chloride salt ([Ar-CN2Se2]⁺ Cl⁻) serves as a visual confirmation of successful ring closure.
Phase 3: One-Electron Reduction 7. Reduction: Isolate the chloride salt and subject it to a one-electron reduction in a polar solvent using a mild reducing agent (e.g., silver powder). Causality & Validation Check: To verify the successful generation of the monomeric DSeDA radical, perform concentration-dependent UV/vis spectroscopy. The solution must strictly follow the Beer-Lambert law at concentrations of 10⁻³–10⁻⁴ M. Any deviation from this law indicates unwanted dimerization occurring in solution.
Fig 2: Step-by-step synthetic workflow from nitrile precursor to DSeDA radical.
References
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Title : Structural Studies of Perfluoroaryldiselenadiazolyl Radicals: Insights into Dithiadiazolyl Chemistry Source : ACS Publications URL :[Link]
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Title : Effects of Structural Rearrangement on the Molluscicidal Activity of Certain Fluorinated Aromatic Compounds Source : World Health Organization (IRIS) URL :[Link]
